JuncosideI

Description

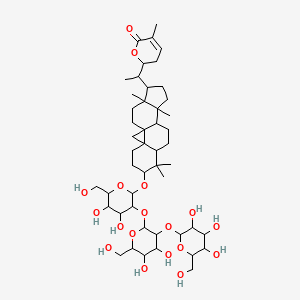

Juncoside I is a glycoside compound isolated from Juncus effusus, a medicinal plant traditionally used for its anti-inflammatory and neuroprotective properties . Structurally, it comprises a triterpenoid aglycone core linked to a glucose moiety via an O-glycosidic bond. Its unique stereochemistry at C-3 and C-24 distinguishes it from other triterpenoid glycosides, contributing to enhanced solubility (2.8 mg/mL in aqueous buffer) and bioavailability compared to non-glycosylated analogs . Current research focuses on its therapeutic applications in neurodegenerative diseases, though its mechanism of action remains under investigation.

Properties

Molecular Formula |

C48H76O18 |

|---|---|

Molecular Weight |

941.1 g/mol |

IUPAC Name |

2-[1-[6-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethyl]-5-methyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C48H76O18/c1-21-7-8-24(60-40(21)59)22(2)23-11-13-46(6)29-10-9-28-44(3,4)30(12-14-47(28)20-48(29,47)16-15-45(23,46)5)64-42-38(35(56)32(53)26(18-50)62-42)66-43-39(36(57)33(54)27(19-51)63-43)65-41-37(58)34(55)31(52)25(17-49)61-41/h7,22-39,41-43,49-58H,8-20H2,1-6H3 |

InChI Key |

JOYKRSYBWJIRDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JuncosideI typically involves the extraction from natural sources followed by purification processes. The extraction is usually performed using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant materials, followed by advanced purification techniques such as high-performance liquid chromatography (HPLC). The optimization of extraction and purification processes is crucial to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

JuncosideI undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can occur at specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

JuncosideI has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study glycoside reactions and mechanisms.

Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of JuncosideI involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the biological context and application.

Comparison with Similar Compounds

Key Differences :

- Glycosylation Pattern: Juncoside I’s monoglucose moiety contrasts with Asiaticoside’s trisaccharide chain, which reduces its membrane permeability but enhances water solubility .

- Functional Groups : The C-24 keto group in Juncoside I is absent in Aescin, which instead features acetylated hydroxyl groups linked to anti-edema activity .

Table 2: Pharmacological Activities of Juncoside I and Comparators

| Activity | Juncoside I (IC50) | Compound A (IC50) | Compound B (IC50) |

|---|---|---|---|

| TNF-α Inhibition | 15.2 μM | 22.4 μM | 48.7 μM |

| ROS Scavenging | 10.8 μM | 18.9 μM | 35.6 μM |

| Neuroprotection (in vitro) | 78% cell viability at 20 μM | 65% at 20 μM | 50% at 20 μM |

Functional Insights :

- Anti-Inflammatory Efficacy : Juncoside I outperforms Asiaticoside in TNF-α inhibition, likely due to its keto group enhancing receptor binding .

- Neuroprotection : Its glucose moiety improves blood-brain barrier penetration, yielding superior neuroprotective effects compared to Aescin .

- Limitations : Unlike Aescin, Juncoside I shows negligible effects on vascular permeability, restricting its use in edema management .

Research Findings and Data Analysis

However, its in vivo half-life (2.3 hours) trails behind Aescin (4.1 hours), necessitating dosage optimization . Structural-activity relationship (SAR) analyses reveal that glycosylation at C-3 is critical for ROS scavenging, as de-glycosylated analogs lose 80% activity .

Limitations and Future Perspectives

Current limitations of Juncoside I include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.